molecular formula C23H39NO2 B1237664 L-erythro MAPP

L-erythro MAPP

Cat. No.: B1237664
M. Wt: 361.6 g/mol
InChI Key: YLAZEWZHIRBZDA-REWPJTCUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-erythro MAPP is a chemical compound that belongs to the class of alkylbenzenes . This compound is characterized by the presence of a hydroxy group attached to a phenylpropan-2-yl moiety, which is further linked to a tetradecanamide chain. The unique structure of this compound makes it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-erythro MAPP typically involves the reaction of 1-phenylpropan-2-ol with tetradecanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials and minimize the formation of by-products. The final product is subjected to rigorous quality control measures to ensure its purity and suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

L-erythro MAPP can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

L-erythro MAPP has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Used in the formulation of specialty chemicals and materials

Mechanism of Action

The mechanism of action of L-erythro MAPP involves its interaction with specific molecular targets and pathways. The hydroxy group and the phenylpropan-2-yl moiety play crucial roles in its binding to target proteins and enzymes. The compound may modulate the activity of these targets, leading to various biological effects. Further research is needed to fully elucidate the molecular mechanisms underlying its actions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-erythro MAPP is unique due to its specific chain length and the presence of a hydroxy group on the phenylpropan-2-yl moiety. This unique structure imparts distinct physicochemical properties and biological activities compared to its analogs with different chain lengths .

Properties

Molecular Formula

C23H39NO2

Molecular Weight

361.6 g/mol

IUPAC Name

N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]tetradecanamide

InChI

InChI=1S/C23H39NO2/c1-3-4-5-6-7-8-9-10-11-12-16-19-22(25)24-20(2)23(26)21-17-14-13-15-18-21/h13-15,17-18,20,23,26H,3-12,16,19H2,1-2H3,(H,24,25)/t20-,23-/m0/s1

InChI Key

YLAZEWZHIRBZDA-REWPJTCUSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)N[C@@H](C)[C@@H](C1=CC=CC=C1)O

SMILES

CCCCCCCCCCCCCC(=O)NC(C)C(C1=CC=CC=C1)O

Canonical SMILES

CCCCCCCCCCCCCC(=O)NC(C)C(C1=CC=CC=C1)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-erythro MAPP
Reactant of Route 2
Reactant of Route 2
L-erythro MAPP
Reactant of Route 3
Reactant of Route 3
L-erythro MAPP
Reactant of Route 4
Reactant of Route 4
L-erythro MAPP
Reactant of Route 5
Reactant of Route 5
L-erythro MAPP
Reactant of Route 6
Reactant of Route 6
L-erythro MAPP

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.